Xpo1-IN-1 Demonstrates Superior Anti-Proliferative Potency in MM.1S Cells Relative to KPT-8602
Xpo1-IN-1 exhibits a lower IC50 (24 nM) in MM.1S multiple myeloma cells compared to its lead compound KPT-8602, which shows an IC50 of 50 nM in the same cell line. This represents an approximately 2.1-fold improvement in potency [1][2]. The optimization was achieved through structure-based drug design targeting enhanced hydrophobic interactions within the XPO1 NES-binding cleft [1].
| Evidence Dimension | Anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | KPT-8602 (50 nM) |
| Quantified Difference | 2.08-fold lower (more potent) |
| Conditions | MM.1S human multiple myeloma cell line; 24-hour incubation [1][2] |
Why This Matters
This potency advantage enables the use of lower compound concentrations to achieve the same biological effect, potentially reducing off-target liabilities and conserving expensive compound in large-scale studies.
- [1] Qu B, Xu Y, Lu Y, et al. Design, synthesis and biological evaluation of sulfonamides inhibitors of XPO1 displaying activity against multiple myeloma cells. Eur J Med Chem. 2022;236:114334. View Source
- [2] Fang J, Liu H, et al. There is no correlation between drug sensitivity and occupancy for either selinexor or KPT-8602 in any cell line, but there is a correlation between drug sensitivity and relative XPO1 protein amounts. Haematologica. 2017;102(Suppl 2):Table 1. View Source
